Cannabichromevarin

Description

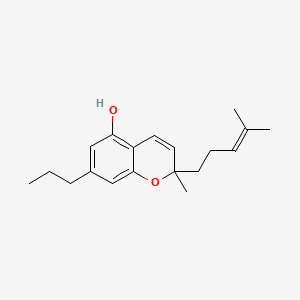

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-(4-methylpent-3-enyl)-7-propylchromen-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-5-7-15-12-17(20)16-9-11-19(4,21-18(16)13-15)10-6-8-14(2)3/h8-9,11-13,20H,5-7,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAXZFUQLLRMVOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C2C=CC(OC2=C1)(C)CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20961664 | |

| Record name | (+/-)-Cannabichromevarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20961664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57130-04-8, 41408-19-9 | |

| Record name | Cannabichromevarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57130-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cannabivarichromene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041408199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cannabichromevarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057130048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Cannabichromevarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20961664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CANNABICHROMEVARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q9WSZ6RI4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Cannabichromevarin (CBCV)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabichromevarin (CBCV) is a naturally occurring, non-psychoactive phytocannabinoid found in the Cannabis sativa plant. As a propyl analog of cannabichromene (CBC), it shares structural similarities with other major cannabinoids but possesses a unique pharmacological profile that is garnering increasing interest within the scientific community. This technical guide provides a comprehensive overview of the current scientific understanding of CBCV, including its chemical properties, synthesis and isolation, pharmacokinetics, and pharmacodynamics. A key focus is placed on its demonstrated anticonvulsant effects, with detailed experimental data and protocols presented. This document aims to serve as a foundational resource for researchers and professionals involved in cannabinoid research and the development of novel therapeutics.

Chemical Properties

This compound is a propyl cannabinoid, distinguished by a three-carbon side chain, in contrast to the five-carbon chain of its close relative, cannabichromene (CBC).[1] This structural variation influences its physicochemical properties and is believed to contribute to its distinct biological activity.

| Property | Value | Reference |

| Chemical Formula | C19H26O2 | [2] |

| IUPAC Name | 2-methyl-2-(4-methylpent-3-enyl)-7-propylchromen-5-ol | [2] |

| Molar Mass | 286.41 g/mol | [3] |

| CAS Number | 57130-04-8 | [3] |

| Boiling Point | Not explicitly determined for CBCV. For the related compound CBC, it is approximately 220 °C at 0.1 mmHg. | |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and acetone. Poorly soluble in water. | [4] |

Synthesis and Isolation

Isolation from Cannabis sativa

CBCV was first isolated in 1975 from a cannabis strain originating from Thailand.[1][3] It is typically present in lower concentrations than major cannabinoids like THC and CBD.[1]

Experimental Protocol: Isolation of CBCV from Plant Material (General Method)

A general method for isolating cannabinoids from Cannabis sativa involves the following steps:

-

Extraction: Dried and ground cannabis plant material is subjected to solvent extraction, commonly using ethanol, supercritical CO2, or a hydrocarbon solvent. This initial step yields a crude extract containing a mixture of cannabinoids, terpenes, and other plant components.

-

Winterization: The crude extract is dissolved in ethanol and chilled to a low temperature (e.g., -20°C to -80°C) to precipitate waxes, lipids, and other undesirable compounds. The solution is then filtered to remove the precipitated solids.

-

Decarboxylation: The winterized extract is heated to convert the acidic forms of cannabinoids (e.g., CBCVA) into their neutral, active forms (e.g., CBCV). This is typically achieved by heating the extract at a specific temperature for a defined period (e.g., 120-140°C).

-

Distillation: The decarboxylated oil is then subjected to fractional distillation, often using short-path or wiped-film distillation apparatus, to separate cannabinoids based on their boiling points. This step significantly increases the purity of the target cannabinoid.

-

Chromatography: For high-purity isolation, chromatographic techniques such as flash chromatography or preparative high-performance liquid chromatography (HPLC) are employed. These methods separate individual cannabinoids based on their differential affinity for a stationary phase, yielding highly purified CBCV.

Diagram: General Workflow for CBCV Isolation

References

- 1. researchgate.net [researchgate.net]

- 2. Anticonvulsant doses of carbamazepine increase hippocampal extracellular serotonin in genetically epilepsy-prone rats: dose response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cannabidivarin-rich cannabis extracts are anticonvulsant in mouse and rat via a CB1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plasma and brain pharmacokinetic profile of cannabidiol (CBD), cannabidivarine (CBDV), Δ⁹-tetrahydrocannabivarin (THCV) and cannabigerol (CBG) in rats and mice following oral and intraperitoneal administration and CBD action on obsessive-compulsive behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Cannabinoid: A Technical Guide to the Discovery and Isolation of Cannabichromevarin (CBCV)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabichromevarin (CBCV) is a lesser-known, non-psychoactive phytocannabinoid found in the Cannabis sativa plant. First identified in 1975 from a Thai marijuana variant, CBCV has garnered interest for its potential therapeutic properties, particularly as an anticonvulsant.[1] As a propyl cannabinoid, its chemical structure distinguishes it from more abundant cannabinoids like THC and CBD, suggesting a unique pharmacological profile. This technical guide provides an in-depth overview of the discovery, isolation, and preliminary pharmacological understanding of CBCV, tailored for researchers and professionals in drug development.

Discovery and Chemical Profile

This compound (IUPAC name: 2-methyl-2-(4-methylpent-3-enyl)-7-propylchromen-5-ol) was first reported in 1977 by Shoyama and colleagues, who isolated its acidic precursor, cannabichromevarinic acid (CBCVA), from a Thai cannabis strain.[2] CBCV is the decarboxylated, neutral form of CBCVA. It is a structural analog of cannabichromene (CBC), differing by the presence of a propyl side chain instead of a pentyl chain. This structural variation is known to influence the pharmacological activity of cannabinoids, often resulting in altered affinity for cannabinoid receptors.[3][4]

Table 1: Chemical and Physical Properties of this compound (CBCV)

| Property | Value |

| Molecular Formula | C₁₉H₂₆O₂ |

| Molar Mass | 286.41 g/mol |

| IUPAC Name | 2-methyl-2-(4-methylpent-3-enyl)-7-propylchromen-5-ol |

| CAS Number | 41408-19-9 |

| Psychoactivity | Non-psychoactive |

Isolation and Purification of this compound

The isolation of CBCV from cannabis plant material is a multi-step process involving extraction and chromatographic purification. As CBCV is typically present in low concentrations, often ranging from 0.02% to 0.67% of the dry weight of the plant material, a robust and efficient purification strategy is essential.

Experimental Protocol: Isolation of Cannabichromevarinic Acid (CBCVA)

The following protocol is based on the original method described by Shoyama et al. (1977) for the isolation of the acidic precursor of CBCV.[2]

-

Extraction:

-

Dried and powdered cannabis plant material is extracted with n-hexane.

-

The hexane extract is concentrated under reduced pressure.

-

The residue is dissolved in benzene and extracted with a 5% aqueous solution of sodium hydroxide.

-

The aqueous layer is acidified with 10% sulfuric acid to a pH of 2 and then extracted with ether.

-

The ether extract, containing the acidic cannabinoids, is washed with water, dried over anhydrous sodium sulfate, and evaporated to dryness.

-

-

Column Chromatography:

-

The acidic fraction is subjected to column chromatography on silica gel.

-

The column is eluted with a mixture of n-hexane and ether (4:1).

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing CBCVA are combined and the solvent is evaporated.

-

-

Preparative Thin-Layer Chromatography (TLC):

-

Further purification is achieved by preparative TLC on silica gel plates.

-

The plates are developed with a solvent system of n-hexane and ether (3:2).

-

The band corresponding to CBCVA is scraped from the plate and eluted with ether.

-

The ether is evaporated to yield purified CBCVA.

-

To obtain the neutral this compound (CBCV), the purified Cannabichromevarinic acid (CBCVA) is decarboxylated by heating.

Modern Approaches to Cannabinoid Purification

Modern techniques such as flash chromatography and preparative high-performance liquid chromatography (HPLC) offer improved resolution and efficiency for the isolation of minor cannabinoids like CBCV.

Workflow for CBCV Isolation and Purification

Caption: Workflow for the isolation and purification of CBCV from cannabis.

Quantitative Data

Quantitative analysis of CBCV in cannabis and its extracts is typically performed using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Table 2: Quantitative Data on CBCV

| Parameter | Value/Range | Method | Reference |

| Concentration in Plant Material | 0.02 - 0.67% (dry weight) | HPLC | - |

| Anticonvulsant Activity (CBCVA) | Significant increase in seizure temperature threshold in Scn1a+/- mice | In vivo (Dravet syndrome model) | [1] |

| Anticonvulsant Activity (CBCV) | Not significant in Scn1a+/- mice model | In vivo (Dravet syndrome model) | [1] |

Note: The anticonvulsant data is for the acidic precursor (CBCVA) and not the neutral CBCV itself in this particular study.

Pharmacology and Signaling Pathways

The pharmacological profile of CBCV is not as extensively studied as that of major cannabinoids. However, based on its structure and the known activities of related compounds, some mechanisms of action can be postulated.

Interaction with Cannabinoid Receptors

The structure-activity relationship of cannabinoids suggests that the length of the alkyl side chain plays a crucial role in the affinity for cannabinoid receptors CB1 and CB2. Propyl cannabinoids (varins) generally exhibit lower affinity for these receptors compared to their pentyl counterparts.[3][4] Therefore, it is hypothesized that CBCV has a weak affinity for CB1 and CB2 receptors, which would be consistent with its non-psychoactive nature.

Potential Interaction with Transient Receptor Potential (TRP) Channels

Several minor cannabinoids have been shown to interact with Transient Receptor Potential (TRP) channels, which are involved in a variety of sensory processes, including pain and inflammation.

-

TRPV1 and TRPV2: Some cannabinoids, including CBD and CBDV, are known to activate and desensitize TRPV1 and TRPV2 channels.[5]

-

TRPA1: Cannabichromene (CBC), the pentyl analog of CBCV, is a potent agonist of the TRPA1 channel.[5]

Given the structural similarity, it is plausible that CBCV also modulates the activity of these TRP channels. This interaction could underlie some of its potential therapeutic effects, such as analgesia and anti-inflammatory actions.

Hypothesized Signaling Pathway for CBCV

Caption: Hypothesized signaling pathways for CBCV.

Conclusion and Future Directions

This compound remains an understudied phytocannabinoid with therapeutic potential, particularly in the realm of epilepsy. While methods for its isolation have been established since its discovery, there is a need for the development of more efficient and scalable purification protocols to facilitate further research. The primary challenge lies in its low abundance in most cannabis chemovars.

Future research should focus on:

-

Breeding of CBCV-rich cannabis strains: This would provide a more viable source for the isolation of CBCV for research and potential therapeutic development.

-

Comprehensive pharmacological profiling: In-depth studies are required to determine the binding affinities of CBCV at a wide range of receptors and ion channels to fully elucidate its mechanism of action.

-

Preclinical and clinical studies: Rigorous preclinical and eventually clinical trials are necessary to validate the therapeutic potential of CBCV, particularly its anticonvulsant effects, and to establish its safety and efficacy.

The exploration of minor cannabinoids like CBCV is crucial for a complete understanding of the therapeutic potential of the cannabis plant and for the development of novel, targeted cannabinoid-based medicines.

References

- 1. Cannabichromene, Related Phytocannabinoids, and 5-Fluoro-cannabichromene Have Anticonvulsant Properties in a Mouse Model of Dravet Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cannabis. X. The Isolation and Structures of Four New Propyl Cannabinoid Acids, Tetrahydrocannabivarinic Acid, Cannabidivarinic Acid, Cannabichromevarinic Acid and Cannabigerovarinic Acid, from Thai Cannabis, 'Meao Variant' | Semantic Scholar [semanticscholar.org]

- 3. Structure-Activity Relationship of Cannabis Derived Compounds for the Treatment of Neuronal Activity-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Structure–Function Relationships of Classical Cannabinoids: CB1/CB2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of cannabinoids and cannabinoid-enriched Cannabis extracts on TRP channels and endocannabinoid metabolic enzymes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cannabichromevarin (CBCV): Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabichromevarin (CBCV), a lesser-known propyl cannabinoid, is a naturally occurring phytocannabinoid found in the Cannabis sativa plant. First identified in 1975 from a strain in Thailand, CBCV shares a close structural resemblance to cannabichromene (CBC), another non-psychoactive cannabinoid.[1][2] As research into the therapeutic potential of minor cannabinoids expands, CBCV is gaining attention for its potential pharmacological effects, which are believed to be distinct from those of the more well-studied cannabinoids like THC and CBD. This technical guide provides a comprehensive overview of the current scientific understanding of CBCV's chemical structure, physicochemical and pharmacological properties, and the methodologies used for its study.

Chemical Structure and Physicochemical Properties

This compound is characterized by a 2-methyl-2-(4-methylpent-3-enyl)-7-propyl-2H-chromen-5-ol structure.[2][3] Its molecular formula is C19H26O2, and it has a molecular weight of approximately 286.41 g/mol .[3] The key structural feature that distinguishes CBCV from its pentyl homolog, CBC, is the presence of a propyl side chain at the C7 position of the chromene ring.

| Property | Data | Reference |

| Molecular Formula | C19H26O2 | [3] |

| Molecular Weight | 286.41 g/mol | [3] |

| IUPAC Name | 2-methyl-2-(4-methylpent-3-enyl)-7-propylchromen-5-ol | [3] |

| CAS Number | 57130-04-8 | [3] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Spectroscopic Data

Detailed experimental spectroscopic data for pure CBCV is limited in the public domain. However, based on its chemical structure and data from related cannabinoids, the following characteristics can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available experimental spectrum for CBCV is not readily accessible, computed ¹³C NMR data provides expected chemical shifts. These values are crucial for the identification and structural confirmation of the molecule.

| Atom Number | Computed ¹³C Chemical Shift (ppm) |

| 1 | 17.7 |

| 2 | 22.5 |

| 3 | 25.8 |

| 4 | 30.9 |

| 5 | 40.0 |

| 6 | 77.5 |

| 7 | 103.1 |

| 8 | 108.3 |

| 9 | 111.4 |

| 10 | 123.0 |

| 11 | 124.9 |

| 12 | 131.9 |

| 13 | 141.9 |

| 14 | 150.3 |

| 15 | 154.5 |

Data is computed and should be used as a reference.

Mass Spectrometry (MS)

The mass spectrum of CBCV would be expected to show a molecular ion peak [M]+ at m/z 286. The fragmentation pattern would likely involve cleavage of the terpene side chain, similar to what is observed for CBC. The fragmentation of CBC typically yields characteristic ions that can be used for its identification.[4][5] A detailed experimental mass spectrum and fragmentation analysis for CBCV is needed for definitive structural elucidation and quantification in complex matrices.

Infrared (IR) Spectroscopy

The IR spectrum of CBCV is expected to exhibit characteristic absorption bands for its functional groups. These would include a broad O-H stretching band for the phenolic hydroxyl group, C-H stretching bands for the alkyl and alkenyl groups, C=C stretching bands for the aromatic ring and the alkene in the side chain, and C-O stretching bands for the ether linkage in the chromene ring.

Pharmacological Properties

The pharmacological profile of CBCV is not as extensively studied as that of major cannabinoids. However, preliminary research and its structural similarity to CBC suggest several potential areas of therapeutic interest.

| Pharmacological Target/Activity | Data | Reference |

| CB1 Receptor Binding Affinity (Ki) | Not available | |

| CB2 Receptor Binding Affinity (Ki) | Not available | |

| Anti-inflammatory Activity (IC50) | Not available | |

| TRPV1 Activation (EC50) | Not available |

It is hypothesized that CBCV, similar to CBC, may act as a selective CB2 receptor agonist.[6][7] The CB2 receptor is primarily expressed on immune cells, and its activation is associated with anti-inflammatory and immunomodulatory effects.

CBCV is also thought to interact with Transient Receptor Potential (TRP) channels, specifically TRPV1, which are involved in pain perception and inflammation.[1] However, quantitative data on the potency and efficacy of CBCV at these channels are currently lacking.

One study demonstrated the anti-inflammatory potential of CBCV in a mouse model of croton oil-induced ear dermatitis, where it showed topical anti-inflammatory activity.[8]

Experimental Protocols

Extraction and Isolation from Cannabis sativa

A general procedure for the isolation of cannabinoids from plant material can be adapted for CBCV.

Workflow for Cannabinoid Isolation

Caption: General workflow for isolating CBCV from cannabis biomass.

Detailed Protocol (Adapted from general cannabinoid isolation methods):

-

Extraction: Macerate dried and ground Cannabis sativa plant material with a suitable solvent such as ethanol or supercritical CO2 to extract the cannabinoids.

-

Winterization: Dissolve the crude extract in ethanol and chill at low temperatures (e.g., -20°C) to precipitate and remove plant waxes and lipids by filtration.

-

Solvent Evaporation: Remove the ethanol from the filtered extract using a rotary evaporator.

-

Chromatographic Separation: Subject the resulting oil to column chromatography (e.g., flash chromatography with silica gel or preparative HPLC with a C18 column) using a suitable solvent gradient to separate the different cannabinoids. Fractions are collected and analyzed (e.g., by HPLC-UV) to identify those containing CBCV.

-

Final Purification: Pool the CBCV-rich fractions and further purify using techniques like recrystallization or a final HPLC step to obtain high-purity CBCV.

Chemical Synthesis

While specific, detailed protocols for the synthesis of CBCV are not widely published, general synthetic routes for cannabinoids can be adapted. One common approach involves the condensation of a resorcinol derivative (in the case of CBCV, 5-propylresorcinol) with a suitable terpene derivative.

Conceptual Synthetic Pathway for CBCV

References

- 1. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Cannabinoids and Cannabinoid Receptors: The Story so Far - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mass spectrometry of cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Simple Chiral 1H NMR Method for the Discrimination of (R)- and (S)-Cannabichromene in Complex Natural Mixtures and Their Effects on TRPA1 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of Cannabichromevarin (CBCV)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabichromevarin (CBCV), a lesser-known non-psychoactive phytocannabinoid found in the Cannabis sativa plant, is garnering increasing interest within the scientific community. As a propyl homolog of cannabichromene (CBC), CBCV possesses a unique chemical structure that may impart distinct pharmacological properties. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of CBCV, alongside detailed experimental methodologies for its synthesis, purification, and analysis. Furthermore, it delves into its biological activities and the signaling pathways it may modulate, offering a foundational resource for researchers and professionals in drug development.

Physical and Chemical Properties

This compound is a crystalline solid under standard conditions. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₆O₂ | [1][2] |

| Molecular Weight | 286.41 g/mol | [1][2] |

| IUPAC Name | 2-methyl-2-(4-methylpent-3-enyl)-7-propylchromen-5-ol | [2] |

| CAS Number | 57130-04-8 | [2] |

| Boiling Point | 401 ± 45 °C | [3] |

| Melting Point | Not definitively reported; likely an oil at room temperature similar to other minor cannabinoids. | |

| Appearance | Likely a viscous oil or resin at room temperature. | |

| Solubility | Presumed to be soluble in organic solvents like methanol, ethanol, and chloroform, and poorly soluble in water, similar to other cannabinoids. |

Table 1: Physical and Chemical Properties of CBCV

Synthesis and Purification

The biosynthesis of CBCV in the Cannabis sativa plant occurs via the enzymatic cyclization of cannabigerovarinic acid (CBGVA) to form cannabichromevarinic acid (CBCVA), which is then decarboxylated to CBCV upon exposure to heat or light.[1]

Experimental Protocol: Synthesis of CBCV (Conceptual)

Reaction: Condensation of divarinol (5-propylresorcinol) with citral in the presence of a catalyst.

Materials:

-

Divarinol

-

Citral (a mixture of geranial and neral)

-

Anhydrous toluene

-

Ethylenediamine diacetate (EDDA) or another suitable catalyst

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Set up a round-bottom flask with a reflux condenser under an inert atmosphere.

-

Dissolve divarinol in anhydrous toluene in the flask.

-

Add the catalyst (e.g., ethylenediamine diacetate) to the solution.

-

Heat the mixture to reflux.

-

Slowly add a solution of citral in anhydrous toluene to the refluxing mixture.

-

Continue refluxing for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with water to remove the catalyst and any water-soluble byproducts.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Experimental Protocol: Purification of CBCV

The crude CBCV product can be purified using chromatographic techniques. Centrifugal Partition Chromatography (CPC) has been shown to be an effective method for the single-step purification of various cannabinoids, including CBCV, from complex mixtures.[4]

Method: Centrifugal Partition Chromatography (CPC)

-

System: A laboratory-scale CPC system equipped with a pump, UV detector, and fraction collector.

-

Solvent System: A biphasic solvent system is selected based on the polarity of CBCV. A common system for cannabinoids is a mixture of heptane, ethyl acetate, methanol, and water in appropriate ratios.

-

Sample Preparation: The crude CBCV extract is dissolved in a suitable solvent, typically a mixture of the two phases of the selected solvent system.

-

Operation:

-

The CPC rotor is filled with the stationary phase.

-

The rotor is set to the desired speed.

-

The mobile phase is pumped through the system until hydrostatic equilibrium is reached.

-

The sample is injected into the system.

-

Elution is performed in either ascending or descending mode, depending on the chosen solvent system and the density of the phases.

-

-

Fraction Collection and Analysis: Fractions are collected based on the UV chromatogram. The purity of the fractions containing CBCV is then analyzed by a suitable analytical method, such as HPLC.

Workflow for CBCV Synthesis and Purification

References

- 1. Cannabis Compound Database: Showing Compound Card for this compound (CDB000009) [cannabisdatabase.ca]

- 2. Innovative development and validation of an HPLC/DAD method for the qualitative and quantitative determination of major cannabinoids in cannabis plant material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticonvulsant effect of cannabidiol in the pentylenetetrazole model: Pharmacological mechanisms, electroencephalographic profile, and brain cytokine levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. technosaurus.co.jp [technosaurus.co.jp]

Cannabichromevarin (CBCV): A Technical Guide to its Natural Sources and Abundance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabichromevarin (CBCV), a lesser-known non-psychoactive phytocannabinoid, is drawing increasing interest within the scientific community for its potential therapeutic applications. As a propyl homolog of cannabichromene (CBC), CBCV possesses a unique chemical structure that warrants dedicated investigation into its natural prevalence and pharmacological profile. This technical guide provides an in-depth overview of the current knowledge regarding the natural sources and abundance of CBCV, supplemented with detailed experimental methodologies for its analysis.

Natural Sources of this compound

CBCV is a naturally occurring compound found in the Cannabis sativa L. plant.[1][2] It was first identified in 1975 in a cannabis strain originating from Thailand.[1][3] Like other cannabinoids, CBCV is synthesized in the glandular trichomes of the cannabis plant.[2] The biosynthesis of CBCV follows the general cannabinoid pathway, originating from cannabigerovarinic acid (CBGVA). Through the action of the enzyme cannabichromevarinic acid synthase (CBCVAS), CBGVA is converted to cannabichromevarinic acid (CBCVA), the acidic precursor to CBCV.[4] Subsequent decarboxylation, typically through exposure to heat or light, transforms CBCVA into the neutral CBCV molecule.[1][4]

While present in various cannabis chemovars, CBCV is generally considered a minor cannabinoid, meaning it is found in relatively low concentrations compared to major cannabinoids like Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD).[2][5] Its abundance is highly dependent on the specific cannabis strain and its genetic makeup.

Abundance of this compound in Cannabis sativa

Quantitative data on the abundance of CBCV across a wide range of cannabis cultivars remains limited in the scientific literature. However, available research indicates that its concentration can vary significantly. The following table summarizes the reported quantitative data for CBCV and the related compound CBC in Cannabis sativa.

| Cannabinoid | Concentration Range (μg/g of dry weight) | Plant Material | Reference |

| This compound (CBCV) | 6.3 - 114.9 | Leaves and vegetative shoots | [6] |

| Cannabichromene (CBC) | 34.4 - 187.2 | Leaves and vegetative shoots | [6] |

| Cannabichromene (CBC) | 200 - 6700 (0.02 - 0.67% w/w) | Flowers | [7] |

Note: The data presented here is based on a limited number of studies. Further research is required to establish a more comprehensive understanding of CBCV abundance across a broader spectrum of cannabis chemovars.

Experimental Protocols

Accurate quantification of CBCV in cannabis plant material and derived products is crucial for research and drug development. The following sections detail the methodologies for the extraction, identification, and quantification of CBCV.

Extraction of this compound

Supercritical Fluid Extraction (SFE) with CO₂

Supercritical fluid extraction using carbon dioxide is a preferred method for cannabinoid extraction due to its efficiency, selectivity, and the production of solvent-free extracts.

-

Apparatus: Supercritical fluid extraction system.

-

Sample Preparation: Dried and homogenized cannabis plant material (flowers, leaves).

-

Procedure:

-

Load the extraction vessel with the ground plant material.

-

Pressurize the system with CO₂ to the supercritical state. Optimal conditions for cannabinoid extraction are typically around 37 °C and 250 bar.[8]

-

Maintain the flow of supercritical CO₂ through the extraction vessel for a defined period (e.g., 180 minutes) to ensure efficient extraction of cannabinoids.[8]

-

De-pressurize the system in a collection vessel, causing the CO₂ to return to a gaseous state and the extracted cannabinoids to precipitate.

-

Collect the crude extract for further purification and analysis.

-

Quantification of this compound

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantitative analysis of cannabinoids.[9][10]

-

Apparatus: High-Performance Liquid Chromatograph equipped with a UV or Diode Array Detector (DAD).

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size).[11]

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is commonly used.[11]

-

Flow Rate: 1 mL/min.[11]

-

Column Temperature: Maintained at a constant temperature (e.g., 30 °C).

-

Detection Wavelength: Cannabinoids are typically monitored at wavelengths between 220 nm and 270 nm.[12]

-

-

Sample Preparation:

-

Dissolve a known weight of the cannabis extract in a suitable solvent (e.g., methanol or ethanol).

-

Filter the solution through a 0.22 µm syringe filter to remove particulate matter.

-

Perform serial dilutions to bring the sample concentration within the calibration range.

-

-

Calibration:

-

Prepare a series of standard solutions of CBCV of known concentrations.

-

Inject the standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

-

-

Analysis:

-

Inject the prepared sample solution into the HPLC system.

-

Identify the CBCV peak based on its retention time compared to the standard.

-

Quantify the amount of CBCV in the sample by comparing its peak area to the calibration curve.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for cannabinoid analysis, offering high sensitivity and specificity. However, it requires derivatization to analyze acidic cannabinoids and can cause decarboxylation of acidic forms at high temperatures.[9]

-

Apparatus: Gas Chromatograph coupled to a Mass Spectrometer.

-

Sample Preparation and Derivatization:

-

Extract cannabinoids from the plant material using a suitable organic solvent (e.g., hexane or isopropanol).

-

Evaporate the solvent and re-dissolve the residue in a derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) to convert cannabinoids into their more volatile trimethylsilyl (TMS) derivatives.

-

Heat the mixture to complete the derivatization reaction.

-

-

GC-MS Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injector Temperature: Typically around 250-280 °C.

-

Oven Temperature Program: A temperature gradient is used to separate the different cannabinoids (e.g., starting at 150 °C and ramping up to 300 °C).

-

MS Detector: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

-

-

Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Identify the CBCV-TMS derivative based on its retention time and mass spectrum.

-

Quantify the amount of CBCV by comparing the peak area of a characteristic ion to a calibration curve prepared from derivatized CBCV standards.

-

Signaling Pathways and Experimental Workflows

To visually represent the key processes described in this guide, the following diagrams have been generated using the DOT language.

Conclusion

This compound represents a compelling area of cannabinoid research. While current data indicates its presence as a minor constituent in Cannabis sativa, its variable abundance across different chemovars suggests the potential for identifying or breeding strains with higher CBCV content. The detailed experimental protocols provided in this guide offer a robust framework for the accurate extraction and quantification of CBCV, which is fundamental for advancing our understanding of its pharmacological properties and potential therapeutic applications. Further research is essential to build a more comprehensive profile of CBCV's natural occurrence and to fully elucidate its biological activities.

References

- 1. d8superstore.com [d8superstore.com]

- 2. Top #10 CBC Cannabis Strains (Shop Online) - Chronic Guru [chronicguru.com]

- 3. A pharmacological characterization of Cannabis sativa chemovar extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4 Cannabis Strains With Unique Cannabinoid Profiles - HelloMD [hellomd.com]

- 5. Quantitative analysis of cannabinoids from Cannabis sativa using 1H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Profiling Cannabinoid Contents and Expression Levels of Corresponding Biosynthetic Genes in Commercial Cannabis (Cannabis sativa L.) Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Top 10 CBC-Rich Cannabis Strains You Need to Know | ISPIRE | by Ispire | Medium [ispire.medium.com]

- 8. extractionmagazine.com [extractionmagazine.com]

- 9. Utilisation of Design of Experiments Approach to Optimise Supercritical Fluid Extraction of Medicinal Cannabis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. conflabs.com [conflabs.com]

The Biosynthesis of Cannabichromevarin (CBCV): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of Cannabichromevarin (CBCV), a propyl cannabinoid found in Cannabis sativa. The document outlines the key enzymatic steps, precursor molecules, and relevant quantitative data. Detailed experimental protocols for the analysis and enzymatic synthesis of CBCV and its precursors are also provided, along with visualizations of the core pathways and workflows.

Introduction to this compound (CBCV)

This compound (CBCV) is a non-psychoactive phytocannabinoid and a homologue of cannabichromene (CBC), distinguished by a propyl side chain instead of a pentyl chain.[1] Like other varin-type cannabinoids, such as tetrahydrocannabivarin (THCV) and cannabidivarin (CBDV), its biosynthesis follows a distinct pathway originating from divarinolic acid. CBCV is ultimately formed by the decarboxylation of its acidic precursor, cannabichromevarinic acid (CBCVA).[2] Understanding the biosynthesis of this minor cannabinoid is crucial for its potential therapeutic applications and for the development of novel production methods.

The Core Biosynthetic Pathway of CBCV

The biosynthesis of CBCV is a multi-step process involving several key enzymes and precursors. The pathway can be broadly divided into the synthesis of the precursor molecules and the subsequent cannabinoid-specific enzymatic reactions.

Precursor Biosynthesis

The formation of CBCVA, the direct precursor to CBCV, requires two primary molecules: divarinolic acid and geranyl pyrophosphate (GPP).

-

Divarinolic Acid Biosynthesis: This pathway is analogous to the formation of olivetolic acid (the precursor to pentyl cannabinoids). It is believed to begin with butyryl-CoA, which undergoes condensation with three molecules of malonyl-CoA, followed by cyclization and aromatization to yield divarinolic acid.[3]

-

Geranyl Pyrophosphate (GPP) Biosynthesis: GPP is synthesized via the methylerythritol 4-phosphate (MEP) pathway, which is common for the formation of all cannabinoids and terpenes in Cannabis sativa.[3][4] This pathway combines isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) to form GPP.[4]

Cannabinoid-Specific Pathway

The cannabinoid-specific pathway for CBCV begins with the formation of cannabigerovarinic acid (CBGVA), the "parent" varin cannabinoid.

-

Formation of Cannabigerovarinic Acid (CBGVA): Divarinolic acid and geranyl pyrophosphate are condensed by the enzyme geranylpyrophosphate:divarinolate geranyltransferase (an aromatic prenyltransferase) to form CBGVA.[1][5][6]

-

Conversion to Cannabichromevarinic Acid (CBCVA): The key enzymatic step is the oxidative cyclization of CBGVA, catalyzed by cannabichromenic acid synthase (CBCAS) , to produce CBCVA.[2][5][6]

-

Decarboxylation to this compound (CBCV): The final step is the non-enzymatic decarboxylation of CBCVA, typically through exposure to heat or light, which removes a carboxyl group to form the neutral cannabinoid, CBCV.[7]

Quantitative Data

The efficiency of the enzymatic conversion of CBGVA to CBCVA is a critical factor in the overall yield of CBCV. While specific kinetic data for the interaction of CBCAS with CBGVA is not extensively documented, data from its interaction with the pentyl homolog, cannabigerolic acid (CBGA), provides valuable insight.

| Enzyme | Substrate | Km | Vmax | kcat | Source |

| Cannabichromenic Acid Synthase (CBCAS) | Cannabigerolic Acid (CBGA) | 23 µM | 0.63 nmol/sec/mg | 0.04 sec⁻¹ | [4][8] |

| Cannabichromenic Acid Synthase (CBCAS) | Cannabinerolic Acid | 33 µM | 0.14 nmol/sec/mg | N/A | [4][8] |

| Cannabichromenic Acid Synthase (CBCAS) | Cannabigerovarinic Acid (CBGVA) | Not Reported | Not Reported | Not Reported | [9] |

Note: A study by Laflamme et al. (2023) demonstrated that while wild-type THCAS has a slight preference for CBGA over CBGVA (ratio of metabolized substrates of 1.2), some mutant synthases show a reversed preference.[9] This suggests that the activity of CBCAS with CBGVA is significant, though direct kinetic comparisons are needed.

Experimental Protocols

Protocol for Cannabinoid Extraction from Cannabis sativa for HPLC Analysis

This protocol is a synthesis of commonly used methods for the extraction of cannabinoids from plant material.[1][10][11]

Materials:

-

Dried and homogenized Cannabis sativa inflorescences

-

Methanol (HPLC grade)

-

Chloroform (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Grinder

-

Analytical balance

-

50 mL centrifuge tubes

-

Vortex mixer

-

Ultrasonic bath or mechanical shaker

-

Centrifuge

-

Syringe filters (0.22 or 0.45 µm, PTFE or Nylon)

-

HPLC vials

Procedure:

-

Homogenization: Grind the dried cannabis material to a fine, homogenous powder.

-

Weighing: Accurately weigh approximately 100-300 mg of the homogenized plant material into a 50 mL centrifuge tube.

-

Extraction Solvent Addition: Add 10 mL of an extraction solvent mixture (e.g., methanol/chloroform 9:1 v/v or pure methanol) to the tube.

-

Extraction:

-

Vortex the mixture vigorously for 1 minute.

-

Place the tube in an ultrasonic bath for 15-30 minutes, or on a mechanical shaker for 30-60 minutes, to ensure thorough extraction.

-

-

Centrifugation: Centrifuge the sample at 4,000-5,000 rpm for 10 minutes to pellet the solid plant material.

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube.

-

Re-extraction (Optional but Recommended): To maximize recovery, add another 10 mL of the extraction solvent to the plant material pellet, repeat steps 4-6, and combine the supernatants.

-

Filtration and Dilution:

-

Filter the extract through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

-

If necessary, dilute the sample with the mobile phase (commonly acetonitrile) to ensure the analyte concentrations fall within the calibration range of the HPLC method.

-

-

Analysis: The sample is now ready for injection into the HPLC system for quantification.

Protocol for Cannabichromenic Acid Synthase (CBCAS) Enzyme Activity Assay

This protocol is based on the methods described for the characterization of cannabinoid synthases.[4][9]

Materials:

-

Purified or partially purified CBCAS enzyme preparation

-

Cannabigerovarinic acid (CBGVA) substrate

-

Reaction buffer (e.g., 100 mM sodium citrate buffer, pH 5.0)

-

Acetonitrile (HPLC grade)

-

Thermomixer or water bath

-

Microcentrifuge tubes

-

HPLC system with a suitable column (e.g., C18) and detector (DAD or MS)

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture by adding the reaction buffer.

-

Add the CBGVA substrate to a final concentration of approximately 100 µM. Due to the low aqueous solubility of cannabinoids, ensure the substrate is fully dissolved, potentially with the aid of a small amount of a co-solvent that does not inhibit the enzyme.

-

-

Enzyme Addition:

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C or 45°C).

-

Initiate the reaction by adding a known amount of the CBCAS enzyme preparation (e.g., 10-20 µg).

-

-

Incubation:

-

Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at the chosen temperature with gentle agitation.

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the protein and halt enzymatic activity.

-

-

Sample Preparation for Analysis:

-

Vortex the terminated reaction mixture.

-

Centrifuge at high speed (e.g., 13,000 rpm) for 5-10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to an HPLC vial for analysis.

-

-

HPLC Analysis:

-

Inject the sample into an HPLC system to separate and quantify the product (CBCVA) and any remaining substrate (CBGVA).

-

Enzyme activity can be calculated based on the amount of product formed over time.

-

Mandatory Visualizations

Experimental Workflow for CBCV Quantification

Logical Relationships in CBCV Biosynthesis

References

- 1. An Evaluation of Sample Preparation Techniques for Cannabis Potency Analysis - Cannabis Industry Journal [cannabisindustryjournal.com]

- 2. unodc.org [unodc.org]

- 3. uniprot.org [uniprot.org]

- 4. Purification and characterization of cannabichromenic acid synthase from Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. renewbiopharma.com [renewbiopharma.com]

- 7. chromatographytoday.com [chromatographytoday.com]

- 8. biorxiv.org [biorxiv.org]

- 9. pharma-lab.eu [pharma-lab.eu]

- 10. Preparing a Cannabis Sample for Testing | SCION Instruments [scioninstruments.com]

- 11. Simple Extraction of Cannabinoids from Female Inflorescences of Hemp (Cannabis sativa L.) - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Cannabichromevarin (CBCV): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational and research purposes only. The pharmacological data on Cannabichromevarin (CBCV) is limited, and this guide includes data on the related compound Cannabichromene (CBC) for comparative and contextual purposes.

Executive Summary

This compound (CBCV) is a lesser-studied phytocannabinoid with a chemical structure similar to the more researched Cannabichromene (CBC).[1] While preliminary interest exists in its therapeutic potential, rigorous pharmacological data, including receptor binding affinities and enzyme inhibition constants, are largely unavailable in the current scientific literature. This technical guide provides a comprehensive overview of the known pharmacological profile of CBCV, supplemented with more extensive data on CBC to offer a comparative framework. Detailed experimental protocols for key assays are provided to facilitate future research into the pharmacological properties of CBCV.

Introduction to this compound (CBCV)

First identified in 1975 from a Thai cannabis strain, CBCV is a varin-type cannabinoid, characterized by a propyl side chain, distinguishing it from its pentyl homolog, CBC.[1] Like other cannabinoids, it is synthesized in the cannabis plant from a cannabigerovarinic acid (CBGVA) precursor.[1] While often mentioned in the context of its potential therapeutic benefits, which are largely extrapolated from studies on CBC, direct experimental evidence for CBCV's pharmacological activity is scarce.[1][2]

Pharmacological Data

This compound (CBCV)

Current research on the specific pharmacological parameters of CBCV is limited. One preclinical study investigated its anticonvulsant properties and found that, unlike some other cannabinoids, CBCV did not exhibit anticonvulsant effects in a mouse model of heat-induced seizures, even at high doses (100 mg/kg).[1]

Due to the lack of specific binding and inhibition data for CBCV, the following sections present data for the structurally similar compound, Cannabichromene (CBC), to provide a basis for potential future investigation.

Cannabichromene (CBC) - A Comparative Profile

CBC has been more extensively studied and has demonstrated a range of biological activities. It is considered a non-psychotropic cannabinoid.[1]

CBC's interaction with the endocannabinoid system is a key aspect of its pharmacological profile. It is reported to be a selective agonist for the Cannabinoid Receptor 2 (CB2), with low affinity for the Cannabinoid Receptor 1 (CB1).[2][3][4][5] This selectivity for CB2 is significant as this receptor is primarily expressed in immune cells and is implicated in inflammatory processes, while CB1 is more associated with the psychoactive effects of cannabinoids.[6]

Table 1: Receptor Binding and Functional Activity of Cannabichromene (CBC)

| Receptor | Ligand Interaction | Reported Effect | Reference |

| CB1 | Low affinity binding | Does not significantly activate the receptor.[2][3] | [2][3][4] |

| CB2 | Agonist | Activates the receptor, leading to downstream signaling.[2][3][5] | [2][3][5] |

| TRPV1 | Agonist | Prolonged activation leads to receptor desensitization, potentially blocking pain signals. | [7] |

| TRPA1 | Agonist | Activation may contribute to its anti-inflammatory and analgesic effects. | [4][8] |

Information regarding the direct inhibition of key endocannabinoid metabolizing enzymes, Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), by CBC is not well-quantified with specific IC50 values in the reviewed literature. Some reports suggest CBC may inhibit endocannabinoid inactivation, thereby increasing the levels of endogenous cannabinoids like anandamide.[8]

CBC has demonstrated notable anti-inflammatory properties in vitro.

Table 2: In Vitro Anti-Inflammatory Effects of Cannabichromene (CBC)

| Assay | Cell Line | Treatment | Effect | Quantitative Data | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 macrophages | 20 µM CBC | Inhibition of LPS-induced NO production | ~50% inhibition | [1] |

| Pro-inflammatory Cytokine Expression | RAW 264.7 macrophages | 20 µM CBC | Suppression of LPS-induced mRNA expression | iNOS: 74.12% suppression, IL-1β: 46.22% suppression, TNF-α: 44.33% suppression, IL-6: 37.59% suppression | [1] |

| Pro-inflammatory Gene Transcription | THP-1 macrophages | 5 µM and 15 µM CBC | Downregulation of cytokines and COX-2 transcription | Mitigative effects observed at both doses | [9] |

Experimental Protocols

Cannabinoid Receptor Binding Assay (Competitive Radioligand Binding)

This protocol is a standard method to determine the binding affinity (Ki) of a test compound like CBCV for cannabinoid receptors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of CBCV at CB1 and CB2 receptors and to calculate its binding affinity (Ki).

Materials:

-

HEK293 cells stably expressing human CB1 or CB2 receptors

-

Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, pH 7.4)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EGTA, 0.5 mg/mL BSA, pH 7.4)

-

Radioligand (e.g., [3H]CP-55,940)

-

Test compound (CBCV)

-

Non-specific binding control (e.g., WIN 55,212-2)

-

96-well microplates

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Harvest HEK293 cells expressing the target receptor and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard assay (e.g., Bradford).

-

Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound (CBCV). For determining non-specific binding, add a high concentration of a known cannabinoid ligand instead of the test compound.

-

Incubation: Incubate the plate at 30°C for 60-90 minutes.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Anti-Inflammatory Assay (LPS-induced Nitric Oxide Production)

This protocol outlines a common method to assess the anti-inflammatory potential of a compound by measuring its effect on nitric oxide (NO) production in macrophages.

Objective: To determine the effect of CBCV on lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

Test compound (CBCV)

-

Griess Reagent (for NO measurement)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in 96-well plates until they reach the desired confluence.

-

Treatment: Pre-treat the cells with various concentrations of CBCV for a specified time (e.g., 1 hour).

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include control wells with untreated cells and cells treated with LPS only.

-

Incubation: Incubate the plates for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant. Mix the supernatant with Griess Reagent according to the manufacturer's instructions.

-

Quantification: Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a plate reader. The amount of nitrite in the supernatant is an indicator of NO production.

-

Data Analysis: Compare the NO levels in the CBCV-treated groups to the LPS-only control group to determine the inhibitory effect of CBCV.

Signaling Pathways (Based on CBC)

Given the structural similarity, the signaling pathways activated by CBC may provide a hypothetical framework for investigating CBCV.

CB2 Receptor Signaling

As a CB2 receptor agonist, CBC likely initiates intracellular signaling cascades typical for Gi/o-coupled receptors.

Conclusion and Future Directions

The pharmacological profile of this compound (CBCV) remains largely uncharacterized. While its structural similarity to Cannabichromene (CBC) suggests potential for similar biological activities, such as CB2 receptor agonism and anti-inflammatory effects, direct experimental evidence is critically lacking. The single published study on its anticonvulsant activity yielded negative results, highlighting the importance of specific investigation rather than extrapolation from related compounds.

Future research should prioritize the systematic evaluation of CBCV's pharmacological properties. Key areas for investigation include:

-

Receptor Binding and Functional Assays: Determining the binding affinities and functional activities of CBCV at CB1, CB2, and a panel of other relevant receptors (e.g., TRP channels).

-

Enzyme Inhibition Assays: Quantifying the inhibitory potential of CBCV against FAAH, MAGL, and other relevant enzymes.

-

In Vitro and In Vivo Models of Disease: Assessing the efficacy of CBCV in validated models of inflammation, pain, and other conditions where cannabinoids have shown promise.

The experimental protocols and comparative data provided in this guide offer a foundational framework for researchers to undertake these critical investigations and elucidate the true therapeutic potential of this compound.

References

- 1. In Vitro and In Vivo Anti-Inflammatory Potential of Cannabichromene Isolated from Hemp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cannabichromene is a cannabinoid CB2 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Potential of Cannabichromene (CBC) as a Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cannabinoids and Cannabinoid Receptors: The Story so Far - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cannabichromene (CBC) Mechanisms on Endocannabinoid System & TRP Channels | Wellspring CBD [wellspringcbd.com]

- 8. researchgate.net [researchgate.net]

- 9. Anti-Inflammatory Effects of Minor Cannabinoids CBC, THCV, and CBN in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

The Untapped Potential of Cannabichromevarin (CBCV): A Technical Guide to its Known Biological Activities

For Immediate Release

[City, State] – [Date] – As the landscape of cannabinoid research continues to expand, lesser-known phytocannabinoids are emerging from the shadow of their more famous counterparts, THC and CBD. Among these is Cannabichromevarin (CBCV), a propyl cannabinoid with a molecular structure suggesting a unique therapeutic profile. This technical guide provides a comprehensive overview of the current scientific understanding of CBCV's biological activities, offering researchers, scientists, and drug development professionals a consolidated resource to guide future investigations. Due to the nascent stage of CBCV research, this document also draws upon data from its close structural analog, Cannabichromene (CBC), to infer potential mechanisms and activities, while clearly delineating the need for CBCV-specific studies.

Introduction to this compound (CBCV)

First identified in 1975, this compound (CBCV) is a non-psychoactive phytocannabinoid found in the cannabis plant.[1][2] It is the propyl homolog of cannabichromene (CBC), meaning it has a three-carbon side chain instead of a five-carbon chain.[3] This structural difference is anticipated to influence its pharmacological properties.[3] The biosynthesis of CBCV in the cannabis plant follows a pathway from cannabigerovarinic acid (CBGVA).[4] While research on CBCV is still in its infancy, preliminary interest has been shown in its potential anticonvulsant properties.[1]

Known Biological Activities and Pharmacological Targets

Direct research into the biological activities of CBCV is limited. However, based on its structural similarity to CBC and broader knowledge of cannabinoid pharmacology, several potential activities are hypothesized. The primary interaction of many cannabinoids is with the endocannabinoid system (ECS), which plays a crucial role in regulating a wide array of physiological processes.

Interaction with the Endocannabinoid System

While specific binding affinities for CBCV have not been extensively reported, it is proposed to interact with the cannabinoid receptors CB1 and CB2.[3] Emerging research on minor cannabinoids suggests that compounds like CBCV may act as partial agonists at CB1 and/or CB2 receptors.[5] The activation of CB2 receptors, in particular, is associated with anti-inflammatory responses.[5][6]

Potential Anti-inflammatory and Analgesic Effects

Drawing parallels from CBC, CBCV is anticipated to possess anti-inflammatory and analgesic properties. CBC has been shown to downregulate inflammatory responses in macrophages and reduce inflammation and inflammatory pain in animal models.[7] These effects are thought to be mediated through interactions with CB2 receptors and transient receptor potential (TRP) channels, such as TRPA1.[3][8]

Putative Anticonvulsant Activity

One of the most promising areas of investigation for CBCV is its potential as an anticonvulsant. A patent filed by the University of California for an anticonvulsant medication for infants lists CBCV as a potential component alongside CBD, indicating a scientific basis for this interest.[1] While preclinical studies are needed to confirm this, the known anticonvulsant effects of other cannabinoids like CBDV lend weight to this hypothesis.[7]

Potential Anti-Cancer Activity

Preliminary research on minor cannabinoids has highlighted their potential as anti-cancer agents.[9] CBC, the structural analog of CBCV, has demonstrated cytotoxic activity against urothelial carcinoma cell lines, particularly in synergy with THC.[10] This activity was correlated with the inhibition of cell migration and the disruption of the cytoskeleton.[10] It is plausible that CBCV may exhibit similar anti-proliferative effects.

Quantitative Data Summary (from CBC studies)

Due to the scarcity of quantitative data for CBCV, the following tables summarize key findings from in vitro studies on its close analog, Cannabichromene (CBC). It is crucial to interpret this data with the understanding that it may not be directly extrapolated to CBCV.

Table 1: In Vitro Anti-inflammatory Activity of Cannabichromene (CBC)

| Cell Line | Assay | Treatment | Concentration(s) | Observed Effect | Reference |

| RAW 264.7 Macrophages | Cell Viability (CCK-8) | CBC | 5, 10, 20 µM | No effect on cell viability | [8] |

| RAW 264.7 Macrophages | Cell Viability (CCK-8) | CBC | 40 µM | Decreased cell viability (79.66 ± 1.91%) | [8] |

| RAW 264.7 Macrophages | iNOS Protein Expression | CBC | 20 µM | 34.40% protein expression rate | [8] |

| RAW 264.7 Macrophages | Inflammatory Cytokine Protein Expression (IL-1β, TNF-α, IL-6) | CBC | Not specified | Reduced by 66.37%, 67.21%, and 79.85% respectively | [8] |

Table 2: In Vitro Anti-Cancer Activity of Cannabichromene (CBC) in Combination with THC

| Cell Line | Assay | Treatment | IC50 | Observed Effect | Reference |

| T24 (Urothelial Carcinoma) | Cytotoxicity (XTT) | CBC + THC (~6:1) | 13.68 µg/mL | Synergistic cytotoxic activity | [10] |

| HTB-9 (Urothelial Carcinoma) | Cytotoxicity (XTT) | CBC + THC (~6:1) | 13.95 µg/mL | Similar cytotoxic activity to T24 cells | [10] |

Experimental Protocols

In Vitro Anti-inflammatory Assay in Macrophages

Objective: To determine the effect of a cannabinoid on lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophage cells.

Methodology:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Viability Assay (CCK-8): Cells are seeded in a 96-well plate at a density of 1 × 10^4 cells/well and incubated for 18 hours. Cells are then treated with varying concentrations of the test cannabinoid (e.g., 5, 10, 20, 40 µM) for 24 hours. Cell viability is assessed using a Cell Counting Kit-8 assay according to the manufacturer's protocol.[8]

-

Inflammation Induction and Treatment: Cells are pre-treated with the test cannabinoid for a specified time (e.g., 1 hour) and then stimulated with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours) to induce an inflammatory response.

-

Nitric Oxide (NO) Production Assay: The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent.

-

Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the cells, and cDNA is synthesized. qRT-PCR is performed to measure the mRNA expression levels of inflammatory mediators such as iNOS, COX-2, TNF-α, IL-1β, and IL-6.

-

Western Blot Analysis: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies against inflammatory proteins.

In Vitro Cytotoxicity Assay in Cancer Cell Lines

Objective: To evaluate the cytotoxic effect of a cannabinoid, alone or in combination with other compounds, on cancer cell viability.

Methodology:

-

Cell Culture: Human urothelial carcinoma cell lines (e.g., T24, HTB-9) are maintained in appropriate culture medium (e.g., McCoy's 5A for T24, DMEM for HTB-9) supplemented with FBS and antibiotics.

-

Cytotoxicity Assay (XTT): Cells are seeded in 96-well plates. After 24 hours, they are treated with various concentrations of the test compound(s). Following a 72-hour incubation, cell viability is determined using an XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay. The absorbance is read at 450 nm, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.[10]

-

Apoptosis and Cell Cycle Analysis (FACS): Cells are treated with the test compound(s) for a defined period. For apoptosis analysis, cells are stained with Annexin V-FITC and Propidium Iodide (PI) and analyzed by flow cytometry. For cell cycle analysis, cells are fixed, stained with PI, and analyzed by flow cytometry.

-

Cell Migration (Scratch) Assay: A confluent monolayer of cells is "scratched" with a pipette tip to create a cell-free area. The cells are then treated with the test compound(s), and the closure of the scratch is monitored and imaged over time to assess cell migration.

-

Gene Expression Analysis (qPCR): RNA is extracted from treated cells, and qPCR is performed to analyze the expression of genes involved in cell cycle regulation, apoptosis, and cannabinoid signaling (e.g., CNR1, CNR2).

Signaling Pathways and Experimental Workflows

The precise signaling pathways activated by CBCV are yet to be elucidated. However, based on the known pharmacology of other cannabinoids, particularly CBC, several pathways are likely involved.

Caption: Proposed signaling pathways for CBCV's anti-inflammatory and analgesic effects.

Caption: Experimental workflow for in vitro cytotoxicity testing of CBCV.

Future Directions and Conclusion

The current body of scientific literature on this compound is sparse, representing a significant knowledge gap and a compelling opportunity for research. Future studies should focus on:

-

Pharmacological Characterization: Determining the binding affinities and functional activities of CBCV at cannabinoid receptors and other potential targets.

-

In Vitro Studies: Quantifying the anti-inflammatory, anti-cancer, and neuroprotective effects of CBCV in relevant cell models.

-

Preclinical In Vivo Studies: Evaluating the efficacy and safety of CBCV in animal models of epilepsy, pain, inflammation, and cancer.

-

Pharmacokinetic and Toxicological Profiling: Understanding the absorption, distribution, metabolism, excretion, and potential toxicity of CBCV.

References

- 1. This compound (CBCV) | What Is CBCV | Marijuana Doctors [marijuanadoctors.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Minor Cannabinoids: Biosynthesis, Molecular Pharmacology and Potential Therapeutic Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2020223510A1 - Cannabinoid compositions and methods of using - Google Patents [patents.google.com]

- 5. In vitro and in vivo pharmacological activity of minor cannabinoids isolated from Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A systematic review of minor phytocannabinoids with promising neuroprotective potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro and In Vivo Anti-Inflammatory Potential of Cannabichromene Isolated from Hemp - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oncotarget.com [oncotarget.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Mechanism of Action of Cannabichromevarin (CBCV)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabichromevarin (CBCV) is a naturally occurring, non-psychotropic phytocannabinoid found in the Cannabis sativa plant. As a propyl-chain analog of the more extensively studied cannabichromene (CBC), CBCV is gaining interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of CBCV's mechanism of action, drawing upon available data and inferences from its structural analog, CBC. The primary molecular targets of CBCV are believed to be the transient receptor potential (TRP) channels, particularly TRPA1 and TRPV1, with potential interactions with the endocannabinoid system's CB1 and CB2 receptors. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways implicated in the pharmacological effects of CBCV.

Introduction

This compound (CBCV), first identified in 1975, is a propyl cannabinoid structurally similar to cannabichromene (CBC).[1] While research on CBCV is still in its early stages, its relationship to CBC provides a foundation for understanding its potential pharmacological activities.[1] CBC is known to interact with various molecular targets, including the endocannabinoid system and TRP channels, to exert its effects, which include anti-inflammatory, analgesic, and potential anticancer properties.[2][3] This guide will synthesize the current knowledge on CBCV, with a significant focus on data extrapolated from studies on CBC due to the limited availability of direct research on CBCV.

Interaction with the Endocannabinoid System

The endocannabinoid system (ECS) is a primary regulatory system involved in maintaining homeostasis. It comprises cannabinoid receptors (CB1 and CB2), endogenous cannabinoids (endocannabinoids), and the enzymes responsible for their synthesis and degradation.

Cannabinoid Receptor Binding

While direct, high-affinity binding of CBCV to CB1 and CB2 receptors has not been definitively quantified, some interaction is anticipated based on its structural class.[1] Its structural counterpart, CBC, is considered a selective CB2 receptor agonist, though with lower affinity than THC.[4] It is plausible that CBCV exhibits a similar preference for the CB2 receptor, which is primarily expressed on immune cells and is implicated in modulating inflammation.

Table 1: Cannabinoid Receptor Binding Affinities (Ki) and Functional Activity (EC50)

| Compound | Receptor | Binding Affinity (Ki) | Functional Activity (EC50/IC50) | Reference |

| CBCV | CB1 | Data Not Available | Data Not Available | |

| CB2 | Data Not Available | Data Not Available | ||

| CBC | CB1 | Low affinity | Negligible activity | [5] |

| CB2 | ~1.5 µM (EC50) | Agonist | [5] | |

| Δ⁹-THC | CB1 | 10 nM | Partial Agonist | [4] |

| CB2 | 24 nM | Partial Agonist | [4] | |

| Anandamide (AEA) | CB1 | 89 nM | Partial Agonist | [6] |

| CB2 | 371 nM | Partial Agonist | [6] |

Note: The EC50 value for CBC at the CB2 receptor is from a functional assay and represents its potency as an agonist.

Modulation of Transient Receptor Potential (TRP) Channels

A significant aspect of the mechanism of action for CBC, and likely CBCV, involves the modulation of TRP channels. These ion channels are critical in mediating sensory perception, including pain, temperature, and inflammation.

TRPA1 and TRPV1 Channels

CBC is a known agonist of both TRPA1 and TRPV1 channels.[7][8] Activation of these channels on sensory neurons can lead to an initial noxious sensation followed by a period of desensitization, which is a key mechanism for its analgesic effects. Given the structural similarity, it is highly probable that CBCV also acts as an agonist at these channels.

Table 2: Activity of Cannabinoids at TRP Channels

| Compound | Channel | Activity | Potency (EC50/IC50) | Reference |

| CBCV | TRPA1 | Agonist (Inferred) | Data Not Available | |

| TRPV1 | Agonist (Inferred) | Data Not Available | ||

| CBC | TRPA1 | Agonist | ~90 nM (EC50) | [8] |

| TRPV1 | Agonist | Data Not Available | [9] |

Downstream Signaling Pathways

The interaction of CBCV with its primary targets is expected to trigger intracellular signaling cascades that mediate its physiological effects. Based on studies of CBC, the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are likely to be key players.

MAPK and NF-κB Signaling

The MAPK pathway is crucial for regulating cellular processes like proliferation, differentiation, and apoptosis. The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines. Studies on CBC have shown its ability to modulate these pathways to exert anti-inflammatory effects.[2][3] It is hypothesized that CBCV shares this mechanism.

References

- 1. newphaseblends.com [newphaseblends.com]

- 2. Anti-Inflammatory Effects of Minor Cannabinoids CBC, THCV, and CBN in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Effects of Minor Cannabinoids CBC, THCV, and CBN in Human Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cannabinoids and Cannabinoid Receptors: The Story so Far - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Cannabinoid Receptors in the Central Nervous System: Their Signaling and Roles in Disease [frontiersin.org]

- 7. The cannabinoid TRPA1 agonist cannabichromene inhibits nitric oxide production in macrophages and ameliorates murine colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cannabinoid Ligands Targeting TRP Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diverse TRPV1 responses to cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

Cannabichromevarin (CBCV): A Technical Review of a Minor Cannabinoid with Major Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction